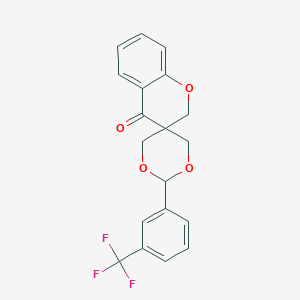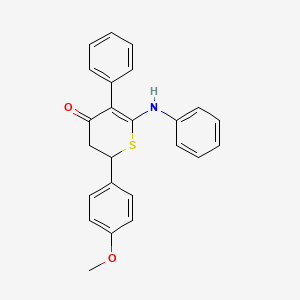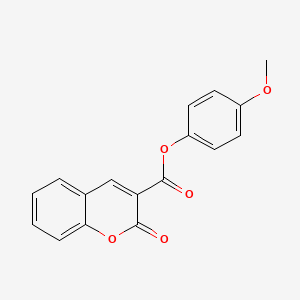
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chromene derivatives has been reported through various methods. For instance, uncatalyzed, one-pot synthesis of benzylene bis(4-hydroxy-2H-chromen-2-one) derivatives has been achieved under thermal solvent-free conditions, offering an environmentally friendly approach with excellent yields (Shaterian & Honarmand, 2009). Additionally, microwave-assisted, methanesulfonic acid-catalyzed synthesis of arylmethylene bis(4-hydroxy-2H-chromen-2-ones) represents an efficient method with high yield, short reaction time, and low energy consumption (Qi et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives often includes complex ring systems that are synthesized via multi-component reactions. For example, the isocyanide-based pseudo-five-component reaction has been utilized to produce highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives (Shaabani et al., 2009). The solid-state molecular structure of similar compounds has been determined by single crystal X-ray analysis, revealing intricate details about their three-dimensional arrangements (Lucchesini et al., 1995).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, contributing to their versatility in synthetic chemistry. The synthesis of bis(4H-chromene) and benzo[g]chromene derivatives via an isocyanide-based reaction showcases the potential for creating highly functionalized compounds with broad biological activity (Shaabani et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystallinity are crucial for the practical applications of these compounds. The synthesis and crystal structure analysis of chromene derivatives provide insights into their physical properties, which can be influenced by solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties of chromene derivatives, such as reactivity and stability, are essential for their application in organic synthesis and material science. The chemoenzymatic preparation of asymmetrized tris(hydroxymethyl)methanes and bis(hydroxymethyl)acetaldehydes showcases the versatility of chromene derivatives as building blocks in organic synthesis (Guanti et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Uncatalyzed, solvent-free methods for synthesizing derivatives of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one have been developed. These methods are environmentally friendly and produce high yields (Shaterian & Honarmand, 2009).
- Synthesis of hydroxylated 2,3-diaryl-9H-xanthen-9-ones involves starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one, with the process including Heck reactions and Baker–Venkataraman rearrangements (Santos, Silva & Cavaleiro, 2009).
Chemical Properties and Analysis
- Studies on the molecular structure of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one derivatives, such as benzodioxepin derivatives, have been conducted to understand their chemical properties (Lucchesini et al., 1995).
- The synthesis and spectral analysis of cyclic acetals derived from these compounds have been explored, providing insights into their chemical behavior (Collard, Jones & Kriegel, 2001).
Applications in Catalysis and Synthesis
- These compounds have been used as intermediates in the synthesis of complex chemical structures, such as bis(4H-chromene) and 4H-benzo[g]chromene derivatives, which are relevant in various biological and chemical applications (Shaabani et al., 2009).
- In a study, trifluoromethylated tetrahydrobenzo[g]chromene derivatives were synthesized using a one-pot multicomponent reaction, highlighting the versatility of these compounds in organic synthesis (Duan et al., 2013).
Green Chemistry and Sustainable Synthesis
- Conversion of glycerol to cyclic acetals using benzaldehyde in the presence of acidic ionic liquids has been studied, showcasing the potential of these compounds in green chemistry and sustainable processes (Wang et al., 2014).
- A catalyst-free synthesis of diverse 2-Aryl-4-Alkyl/Aryl-Pyrano[3,2‐c]chromen-5(4H)‐Ones using a one-pot multicomponent reaction at room temperature indicates the potential for eco-friendly synthetic processes (Brahmachari & Nurjamal, 2017).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c20-19(21,22)13-5-3-4-12(8-13)17-25-10-18(11-26-17)9-24-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFJOPMJIHFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)
![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
